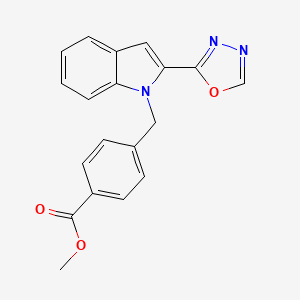

methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate

Description

Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate is a heterocyclic compound featuring an indole core substituted at the 2-position with a 1,3,4-oxadiazole ring. The indole moiety is linked via a methylene bridge to a para-substituted benzoate ester.

Properties

IUPAC Name |

methyl 4-[[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-24-19(23)14-8-6-13(7-9-14)11-22-16-5-3-2-4-15(16)10-17(22)18-21-20-12-25-18/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQUDOMQZHWVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole core have been reported to interact with a broad spectrum of biological targets, including various enzymes and proteins that contribute to cell proliferation.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets in various ways, such as inhibiting growth factors, enzymes, and kinases, contributing to their antiproliferative effects.

Biological Activity

Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate is a complex organic compound featuring a 1,3,4-oxadiazole ring, an indole moiety, and a benzoate ester. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 333.3 g/mol. The structure integrates the oxadiazole and indole functionalities that are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₃O₃ |

| Molecular Weight | 333.3 g/mol |

| CAS Number | 921568-00-5 |

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole core have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves the inhibition of essential bacterial enzymes and interference with metabolic pathways.

A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states . Furthermore, compounds with longer alkyl chains demonstrated enhanced activity against drug-resistant strains of M. tuberculosis, suggesting a structure-activity relationship that merits further exploration.

Anticancer Activity

The indole moiety in this compound is particularly noteworthy for its potential anticancer properties. Indoles are known to intercalate with DNA and disrupt its function, leading to apoptosis in cancer cells. Research indicates that compounds with both indole and oxadiazole structures can induce cell death in various cancer cell lines .

For example, a study demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The combination of these two moieties may enhance the overall anticancer efficacy of the compound.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole ring has also been documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, several derivatives of the compound were tested against resistant strains of bacteria. The results indicated that certain modifications to the oxadiazole ring significantly increased efficacy against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL for some derivatives .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated significant growth inhibition at concentrations ranging from 5 to 20 µM over a 48-hour treatment period. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Quinoline-Based Analogues (C1–C7)

Compounds C1–C7 () replace the indole-oxadiazole system with a quinoline-piperazine-benzoate scaffold. Key differences include:

- Substituents on the quinoline’s phenyl group (e.g., bromo, chloro, fluoro in C2–C4) enhance lipophilicity and may influence metabolic stability .

- Synthesis : These compounds are synthesized via piperazine-mediated coupling and crystallized in ethyl acetate, yielding yellow/white solids characterized by $ ^1H $ NMR and HRMS .

Table 1: Substituent Effects in Quinoline Derivatives (C1–C7)

Thiadiazole and Benzimidazole Analogues

- 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d): Replaces oxadiazole with thiadiazole, introducing sulfur for enhanced polarizability. Synthesized via NaH-mediated coupling in DMF (Elemental analysis: C 67.24%, H 4.80%, N 10.17%) .

- Benzimidazole Derivatives : Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate () uses a benzimidazole core, offering hydrogen-bonding sites absent in the target compound. Synthesized via Na₂S₂O₅-mediated cyclization in DMF .

Benzoate Ester Variations

Pesticide-Related Esters (–8)

Compounds like tribenuron methyl ester and imazamethabenz methyl ester feature sulfonylurea or imidazolinone groups attached to benzoate. These emphasize the ester’s role in enhancing herbicidal activity through improved membrane permeability . In contrast, the target compound’s indole-oxadiazole system may prioritize receptor binding over pesticidal activity.

Table 2: Benzoate Ester Comparison

Heterocyclic Electronic Properties

- 1,3,4-Oxadiazole vs.

- Indole vs.

Research Implications and Gaps

- Synthetic Routes : –3 suggests Na₂S₂O₅ or piperazine-mediated coupling as plausible methods for the target compound, but explicit data are lacking.

- Biological Activity : While pesticidal esters (–8) highlight benzoate’s role in bioavailability, the target’s indole-oxadiazole system may suit anticancer or antimicrobial applications, warranting further study.

- Spectroscopic Comparison : HRMS and $ ^1H $ NMR data from analogues (e.g., δ 3.85 for OCH₃ in C6 ) provide benchmarks for future characterization of the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between methyl 4-(aminomethyl)benzoate derivatives and pre-functionalized indole-oxadiazole intermediates. Key steps include:

- Intermediate Preparation : Use imidazolidine-2,4-dione or similar heterocycles for oxadiazole ring formation under acidic conditions (e.g., acetic acid with ammonium acetate at ~391 K) .

- Coupling Reactions : Optimize solvent choice (e.g., methanol/ethyl acetate mixtures) and catalyst systems to enhance yield. Monitor reaction progress via TLC or HPLC.

- Purification : Recrystallization from polar aprotic solvents improves purity. X-ray crystallography confirms stereochemistry and Z/E isomerism .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hoods) to mitigate skin/eye irritation (H315, H319) and respiratory risks (H335) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately and provide the SDS .

- Storage : Store in airtight containers away from oxidizers. Monitor stability under ambient conditions (20–25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR (¹H, ¹³C) and IR data with computational tools (e.g., DFT calculations) to assign peaks accurately. For example, indole C–H protons typically resonate at δ 7.0–8.5 ppm, while oxadiazole protons may show upfield shifts due to electron-withdrawing effects .

- X-ray Crystallography : Resolve ambiguities in bond angles or stereochemistry. For instance, the Z isomer of analogous compounds exhibits transoid geometry at the C8–C9 bond, confirmed by dihedral angle measurements .

- Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate solvent or moisture-induced artifacts .

Q. What computational strategies are effective for predicting the pharmacological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on the oxadiazole and indole moieties, which often bind to hydrophobic pockets via π-π stacking .

- SAR Studies : Modify substituents on the benzoate or indole rings to assess activity changes. For example, electron-withdrawing groups on the benzoate may enhance metabolic stability .

- ADMET Prediction : Apply tools like SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Process Optimization :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions.

- Solvent Engineering : Switch to DMF or DMSO for better solubility of intermediates.

- Scale-Up Protocols : Use continuous flow reactors to maintain temperature control and reduce batch variability .

- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction and Validation

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

- Methodological Answer :

- Re-Analysis : Repeat combustion analysis (CHNS/O) to rule out instrument error.

- Impurity Profiling : Use LC-MS to detect unreacted starting materials or degradation products. For example, residual ammonium acetate (from synthesis) may skew nitrogen content .

- Crystallographic Validation : Compare experimental X-ray bond lengths/angles with computational models (e.g., Mercury CSD) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.